molecular formula C19H16N2O2S B2913031 2-(4-Benzylbenzamido)thiophene-3-carboxamide CAS No. 920434-56-6

2-(4-Benzylbenzamido)thiophene-3-carboxamide

Cat. No.: B2913031
CAS No.: 920434-56-6
M. Wt: 336.41
InChI Key: BGUPRJCMPBVBMN-UHFFFAOYSA-N
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Description

“2-(4-Benzylbenzamido)thiophene-3-carboxamide” is a chemical compound. It is a derivative of thiophene, a five-membered heterocyclic compound . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . In a study, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, the synthesis of thieno[3,2-d]pyrimidin-4-ones involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .

Scientific Research Applications

Synthesis and Inhibitory Functions

  • A series of analogues, including compounds structurally related to 2-(4-Benzylbenzamido)thiophene-3-carboxamide, were synthesized to develop new lead structures for treating sleeping sickness. Specifically, 2′-deoxy-2′-(3-methoxybenzamido)adenosine was found to selectively inhibit parasite glyceraldehyde 3-phosphate dehydrogenase (S. Calenbergh et al., 1994).

Heterocyclic Synthesis

  • The compound's derivatives were utilized in synthesizing various heterocyclic structures like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting its versatility in chemical synthesis (R. Mohareb et al., 2004).

Catalytic Applications

  • In the realm of catalysis, benzamide, a compound related to this compound, was utilized in platinum-catalyzed hydroamination reactions with unactivated olefins, demonstrating its potential in organometallic chemistry (Xiang Wang and R. Widenhoefer, 2004).

Pharmaceutical Research

  • Novel thiophene derivatives, related to this compound, were synthesized and tested for antiarrhythmic, serotonin antagonist, and antianxiety activities. These derivatives showed high activity compared with standard drugs, indicating their potential in medicinal chemistry (A. Amr et al., 2010).

Enzyme Inhibition Studies

  • Derivatives of this compound were explored as inhibitors of histone deacetylases, with certain compounds exhibiting significant antiproliferative activity against cancer cell lines. This suggests their role in epigenetic regulation and potential as anticancer agents (J. Jiao et al., 2009).

Corrosion Inhibition

  • Thiophene derivatives related to this compound were investigated as corrosion inhibitors for carbon steel in acidic environments. The study provided insights into the mechanisms and efficiency of these compounds in protecting metals from corrosion (A. Fouda et al., 2020).

Cell Adhesion Inhibition

  • Similar thiophene carboxamides were examined for their ability to inhibit cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1. These findings have implications in the development of anti-inflammatory agents (D. Boschelli et al., 1995).

Future Directions

Thiophene and its derivatives have shown promising developments towards new technologies in electronics and have a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

2-[(4-benzylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c20-17(22)16-10-11-24-19(16)21-18(23)15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-11H,12H2,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUPRJCMPBVBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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